molecular formula C15H13FN2O2 B2419969 (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904167-39-0

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Numéro de catalogue B2419969
Numéro CAS: 1904167-39-0
Poids moléculaire: 272.279
Clé InChI: IHGJTFDGWGLQJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a chemical compound used in scientific research. It is a reversible and highly selective MAGL inhibitor . MAGL, or monoacylglycerol lipase, is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .


Chemical Reactions Analysis

“(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

Applications De Recherche Scientifique

Monoacylglycerol Lipase (MAGL) Inhibition

JNJ-42226314 is a reversible and highly selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is the rate-limiting enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, JNJ-42226314 elevates 2-AG levels, which can activate cannabinoid receptors (CB1 and CB2). These receptors play a role in mood regulation, appetite, pain modulation, and inflammation .

Antinociceptive Efficacy

In preclinical studies, JNJ-42226314 demonstrated antinociceptive efficacy in both inflammatory and neuropathic pain models. It effectively reduced hypersensitivity induced by complete Freund’s adjuvant and chronic constriction injury. Notably, at a lower dose (3 mg/kg), it provided neuropathic antinociception without adverse effects on synaptic function or sleep patterns .

Drug Development

JNJ-42226314’s selectivity and reversible binding make it an attractive candidate for drug development. Researchers are exploring its potential as a lead compound for designing more potent and specific MAGL inhibitors.

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes likeLeukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These enzymes play crucial roles in various biological processes, including inflammation and cellular signaling.

Mode of Action

It’s known that similar compounds inhibit their target enzymes in a competitive manner . This means that the compound competes with the substrate of the enzyme for the active site, thereby reducing the enzyme’s activity.

Result of Action

Similar compounds have been found to exhibit antinociceptive efficacy in models of inflammatory and neuropathic pain . This suggests that (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone may have potential therapeutic applications.

Orientations Futures

The potentiation of endocannabinoid signaling activity via inhibition of MAGL is an appealing strategy in the development of treatments for several disorders, including ones related to mood, pain, and inflammation . Therefore, compounds like “(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” that inhibit MAGL have the potential to produce therapeutic effects in a vast array of complex human diseases .

Propriétés

IUPAC Name

(4-fluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-12-5-3-11(4-6-12)15(19)18-9-14(10-18)20-13-2-1-7-17-8-13/h1-8,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGJTFDGWGLQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.